molecular formula C14H20N2O B5831896 3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B5831896
M. Wt: 232.32 g/mol
InChI Key: DDZHTGCUPNDHHG-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopentyl group, a methylpyridinyl group, and a propanamide moiety.

Preparation Methods

The synthesis of 3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and 6-methyl-2-pyridinecarboxylic acid.

    Reaction Conditions: The cyclopentylamine is reacted with 6-methyl-2-pyridinecarboxylic acid under conditions that promote amide bond formation. This usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:

    3-cyclopentyl-N-(2-pyridinyl)propanamide: This compound lacks the methyl group on the pyridine ring, which may affect its chemical and biological properties.

    3-cyclopentyl-N-(6-chloropyridin-2-yl)propanamide: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and interactions with molecular targets.

    3-cyclopentyl-N-(6-methylpyridin-2-yl)butanamide: This compound has a butanamide moiety instead of a propanamide, which may influence its physical and chemical properties.

Properties

IUPAC Name

3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-5-4-8-13(15-11)16-14(17)10-9-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZHTGCUPNDHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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